Bromochlorobenzoicacid

CAS No.:

Cat. No.: VC20364258

Molecular Formula: C14H8Br2Cl2O4

Molecular Weight: 470.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8Br2Cl2O4 |

|---|---|

| Molecular Weight | 470.9 g/mol |

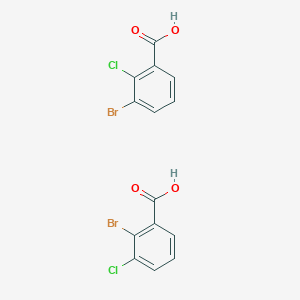

| IUPAC Name | 2-bromo-3-chlorobenzoic acid;3-bromo-2-chlorobenzoic acid |

| Standard InChI | InChI=1S/2C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9;8-5-3-1-2-4(6(5)9)7(10)11/h2*1-3H,(H,10,11) |

| Standard InChI Key | OHCOQKNSRBUATH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)C(=O)O.C1=CC(=C(C(=C1)Br)Cl)C(=O)O |

Introduction

Chemical and Physical Properties

Thermal and Physical Characteristics

The compound’s thermal stability is evidenced by its sharp melting point range of 154–156°C , which aligns with typical halogenated benzoic acids. Density estimates of 1.7312 g/cm³ reflect increased molecular mass due to bromine substitution. Crystalline morphology appears as white to off-white powders , with refractive index values of 1.5590 suggesting moderate light dispersion.

Solubility and Reactivity

While sparingly soluble in water (2.63 g/L at 20°C) , 5-bromo-2-chlorobenzoic acid dissolves readily in polar aprotic solvents like dimethylformamide and methanol . The electron-withdrawing effects of halogens lower the carboxylic acid’s pKa to 2.49 , enhancing proton donation capacity. Reactivity studies demonstrate preferential C-Br bond cleavage (bond dissociation energy ≈ 276 kJ/mol) over C-Cl (≈ 397 kJ/mol) under reductive conditions , enabling selective dehalogenation pathways.

Table 1: Physicochemical Properties of 5-Bromo-2-Chlorobenzoic Acid

Synthesis and Production Methods

Laboratory-Scale Synthesis

A optimized laboratory procedure involves brominating 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in concentrated sulfuric acid . Key steps include:

-

Dissolving 2-chlorobenzoic acid (4.7 g, 0.03 mol) and sodium sulfide (0.936 g) in H₂SO₄ at 30°C .

-

Adding NBS (5.334 g, 0.03 mol) and stirring for 10 minutes .

-

Recrystallizing from methanol/water (1:1.5 v/v) to yield 85% pure product .

This method avoids hazardous bromine gas, though residual succinimide byproducts necessitate careful purification.

Industrial Production Techniques

Patent CN105622382A discloses a bulk synthesis route using elemental bromine:

-

Bromine (35 g) is added to 2-chlorobenzoic acid in H₂SO₄ at 40°C .

-

Hydrolysis with HCl at 100°C followed by toluene recrystallization yields 89% product with 98.1% HPLC purity .

Comparative analysis shows the industrial method achieves higher throughput but requires stringent bromine handling protocols.

Applications and Industrial Relevance

Pharmaceutical Intermediates

As Empagliflozin Impurity 182 , this compound aids in quality control during SGLT2 inhibitor production. Its deuteration produces 2-chloro-5-deuteriobenzoic acid , a tracer for metabolic studies. Electrochemical dehalogenation studies using Ag/Cu electrodes highlight its utility in synthesizing benzoate derivatives for prodrug development.

Agrochemical Applications

The bromine and chlorine substituents enhance herbicidal activity by increasing lipid membrane permeability . Structure-activity relationship (SAR) studies link its bioactivity to halogen-mediated inhibition of acetolactate synthase in weeds .

Material Science and Specialty Chemicals

Incorporation into metal-organic frameworks (MOFs) exploits its rigid aromatic core for gas storage applications . Functionalization via esterification yields UV-stable plasticizers, with ongoing research into flame-retardant polymers .

Analytical Characterization Techniques

Spectroscopic Methods

¹H NMR (CDCl₃, 400 MHz) : δ 10.16 (s, 1H, COOH), 8.13 (s, 1H, H-3), 7.58 (d, J=8.0 Hz, 1H, H-4), 7.35 (d, J=8.0 Hz, 1H, H-6). IR spectroscopy reveals characteristic C=O (1685 cm⁻¹) and C-Br (565 cm⁻¹) stretches .

Chromatographic Analysis

Reverse-phase HPLC (Chiralpak ADH column, n-hexane/ethanol 1000:50 v/v) resolves impurities at 235 nm. Method validation shows linearity (R² > 0.99) from 5–15 μg/mL , with LOD/LOQ of 0.6 ppm and 1.7 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume